REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](O)=O.[NH2:10][C:11]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:12]=1[S-:13].[Na+].[OH-].[Na+].[Sn](Cl)Cl>Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:13][C:12]2[CH:14]=[CH:15][C:16]([NH2:18])=[CH:17][C:11]=2[N:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
NC1=C([S-])C=CC(=C1)[N+](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
61.6 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The 2-(2-pyridyl)-5-nitrobenzothiazole is recrystallized from 9/1 isopropyl ether/methanol
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated at 95° C. for 120 minutes
|
Duration
|
120 min
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases are extracted with 0.5M HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C=1SC2=C(N1)C=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |